molecular formula C9H11I B097330 1-Iodo-4-isopropylbenzene CAS No. 17356-09-1

1-Iodo-4-isopropylbenzene

Cat. No.: B097330
CAS No.: 17356-09-1
M. Wt: 246.09 g/mol
InChI Key: PQJOSEVTIKYWLH-UHFFFAOYSA-N
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Description

1-Iodo-4-isopropylbenzene, also known as 4-iodoisopropylbenzene, is an organic compound with the molecular formula C9H11I. It is a derivative of benzene where an iodine atom is substituted at the para position relative to an isopropyl group. This compound is a clear, yellow liquid that is sensitive to light and air .

Mechanism of Action

Target of Action

1-Iodo-4-isopropylbenzene is a chemical compound with the molecular formula C9H11I

Mode of Action

These compounds typically undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

Its physical properties such as boiling point (236-238°c ) and density (1.53 g/mL ) suggest that it might have low water solubility, which could impact its absorption and distribution in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by light, as suggested by the storage recommendation to protect it from light . Furthermore, its action and efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-isopropylbenzene (cumene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-isopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The iodine atom can be reduced to form 4-isopropylbenzene.

Common Reagents and Conditions:

Major Products:

    Substitution: 4-isopropylphenol, 4-isopropylaniline.

    Oxidation: 4-isopropylbenzyl alcohol, 4-isopropylbenzaldehyde.

    Reduction: 4-isopropylbenzene.

Scientific Research Applications

1-Iodo-4-isopropylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for radiolabeled compounds used in biological assays and imaging studies.

    Medicine: It is involved in the development of iodinated contrast agents for medical imaging.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 1-Iodo-4-methylbenzene (p-iodotoluene)
  • 1-Iodo-4-ethylbenzene
  • 1-Iodo-4-tert-butylbenzene

Comparison: 1-Iodo-4-isopropylbenzene is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other alkyl-substituted iodobenzenes. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

1-iodo-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOSEVTIKYWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169633
Record name p-Iodocumene
Source EPA DSSTox
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Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17356-09-1
Record name 1-Iodo-4-isopropylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17356-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Iodocumene
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Record name p-Iodocumene
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Record name p-iodocumene
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Synthesis routes and methods I

Procedure details

(C9H11I), FW=246.09 g/mol. Cumene (45.0 g, 377 mmol), iodine (38.25 g, 151 mmol) and iodic acid (15.38 g, 87.4 mmol) were dissolved in a solution of acetic acid (188 mL), water (30 mL), dichloromethane (19 mL), and sulfuric acid (7.5 mL). The solution was heated to 85° C. for three hours. Once the reaction was complete, the reaction was worked up with water and dichloromethane. The dichloromethane was washed with sodium hydrosulfite, dried over magnesium sulfate and concentrated, yielding a red liquid in 94% yield. Rf 0.63 (hexanes) 1H NMR (300 MHz, CDCl3, ppm) d 7.58 (d, 2H, J=8.3 Hz), 6.96 (s, 2H, J=8.3 Hz), 2.83 (septet, 1H, J=6.9 Hz), 1.20 (d, 6H, J=6.9 Hz); 13C NMR (75.5 MHz, CDCl3, ppm) d 148.2, 137.2, 128.5, 90.7, 33.6, 23.8; LR MS (EI) m/z 246.
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45 g
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15.38 g
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188 mL
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30 mL
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hexanes
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Synthesis routes and methods II

Procedure details

4-Isopropylaniline (49.5 g, 366 mmol) is suspended in 200 ml of dist. water and admixed gradually under ice cooling with 200 ml of semiconcentrated sulphuric acid. Subsequently, a solution of sodium nitrite (25.5 g, 370 mmol) in 200 ml dist. water is added dropwise at such a rate that the temperature does not rise above 20° C. On completion of the dropwise addition, the mixture is stirred at 2° C. for another 20 min. The resulting clear reddish diazonium salt solution is now added through a filter to a solution of potassium iodide (135.0 g, 813 mmol) in 200 ml of dist. water. The reaction mixture is stirred at 80° C. for 1 h. In the course of this, the solution becomes black with vigorous gas evolution and an oily organic phase separates out. After cooling, the organic phase is removed and the aqueous phase is extracted four times more with 100 ml of ether. The combined organic phases are washed with dilute sodium hydroxide solution and dist. water, and dried over sodium sulphate. After the solvent has been removed, the crude product is distilled in a membrane-pump vacuum. The slightly reddish target product distils over at a temperature of 100-105° C. (15 mbar).
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49.5 g
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200 mL
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diazonium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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